1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl chlorides, secondary amides, and various catalysts such as iridium complexes . Industrial production methods would likely involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Cyclization: The formation of the oxazin ring itself is a result of a cyclization reaction involving secondary amides and acyl chlorides.
Scientific Research Applications
1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structure.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties may be exploited in the development of new materials with specific electronic or optical characteristics
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures such as:
2H-benzo[d][1,2,3]triazole derivatives: These compounds share a similar heterocyclic core and are used in organic field-effect transistors.
4H-benzo[d][1,3]oxazin-4-ones: These compounds are structurally related and have applications in medicinal chemistry and material science.
1-Ethyl-4-(2-isobutyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of the oxazin and pyrazole rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-ethyl-4-[2-(2-methylpropyl)-2,4-dihydro-1,3-benzoxazin-3-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H23N3O3/c1-4-20-11-14(17(19-20)18(22)23)21-10-13-7-5-6-8-15(13)24-16(21)9-12(2)3/h5-8,11-12,16H,4,9-10H2,1-3H3,(H,22,23) |
InChI Key |
PCFMEKMDBVYODO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)N2CC3=CC=CC=C3OC2CC(C)C |
Origin of Product |
United States |
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